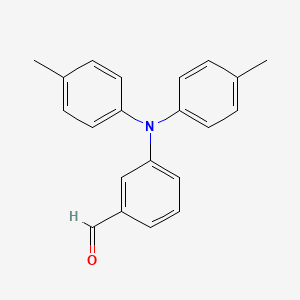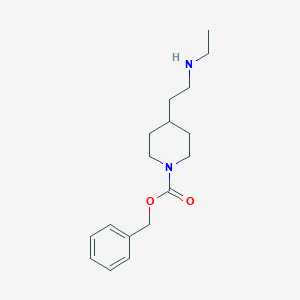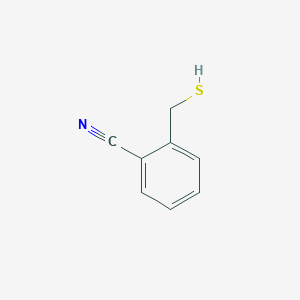
2-(Mercaptomethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Mercaptomethyl)benzonitrile is an organic compound with the molecular formula C8H7NS It is characterized by the presence of a mercaptomethyl group (-CH2SH) attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mercaptomethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a thiol reagent under suitable conditions. For instance, the reaction of benzonitrile with thiourea in the presence of a base can yield this compound. Another method involves the use of a Grignard reagent, where benzonitrile is reacted with a mercaptomethyl magnesium halide to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Mercaptomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonyl or sulfinyl derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can react with the mercaptomethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfonyl or sulfinyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
2-(Mercaptomethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Mercaptomethyl)benzonitrile involves its interaction with various molecular targets. The mercaptomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
4-(Mercaptomethyl)benzonitrile: Similar structure but with the mercaptomethyl group in a different position, leading to different reactivity and properties.
2-(Methylthio)benzonitrile: Contains a methylthio group instead of a mercaptomethyl group, affecting its chemical behavior.
Uniqueness
2-(Mercaptomethyl)benzonitrile is unique due to the presence of both a nitrile and a mercaptomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-(sulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2 |
InChI Key |
IRKPXPVHTHIURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


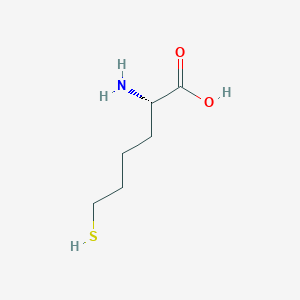
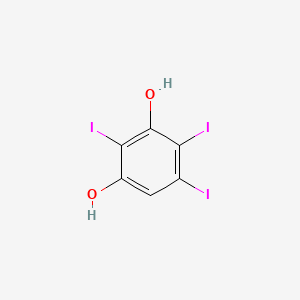
![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
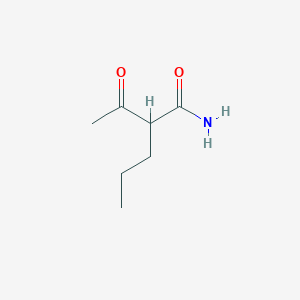
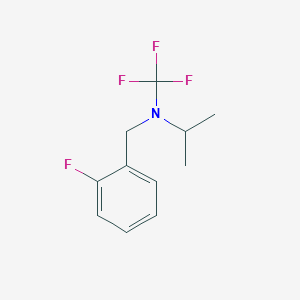
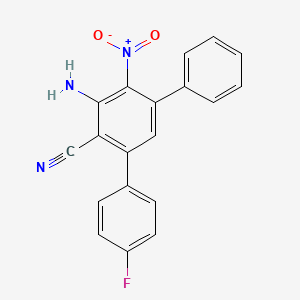


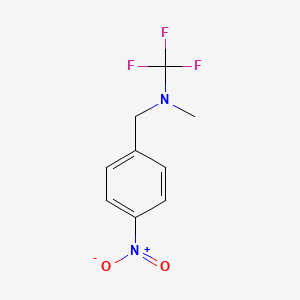
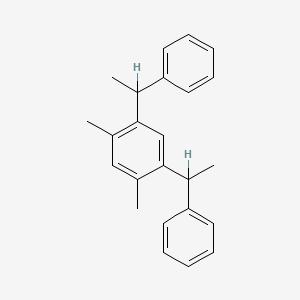
![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
